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Compound of Interest

(2)-Ethyl 2-(2-aminothiazol-4-yl)-2-
Compound Name:
(hydroxyimino)acetate

Cat. No.: B119730

CAS Number: 64485-82-1

This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate, a key intermediate in the synthesis of various third-generation
cephalosporin antibiotics. This document is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(Z2)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a light yellow to beige fine
powder. Its key physicochemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C7H9oN30sS
Molecular Weight 215.23 g/mol
CAS Number 64485-82-1
Light yellow to beige fine
Appearance
powder
Melting Point 195-197 °C (lit.)
- Slightly soluble in DMSO and
Solubility
Methanol
pKa (Predicted) 9.53+£0.70

2-8°C, in an inert atmosphere,
Storage Temperature )
protected from light

Spectroscopic Data

The structural integrity of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is
confirmed by various spectroscopic techniques.

NMR Spectroscopy

1H NMR 13C NMR

1H NMR data for the tritylated derivative is 13C NMR data for the tritylated derivative is
available: tH NMR (400 MHz, DMSO-ds): 6 = available: 13C NMR (100 MHz, DMSO-de) & =
1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8,
6.75 (s, 1H), 7.25-7.36 (m, 17H). 141.6, 144.0, 148.2, 163.4, 169.4.

Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in
subsequent reactions.

Infrared (IR) Spectroscopy
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An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl
ester. Based on the functional groups present in the molecule, the following characteristic
absorption bands are expected:

Wavenumber (cm—?) Bond Functional Group
3400-3250 N-H stretch Primary amine
3500-3200 (broad) O-H stretch Hydroxyimino (oxime)
3100-3000 =C-H stretch Thiazole ring

2980-2850 C-H stretch Ethyl group

1750-1735 C=0 stretch Ester

1680-1640 C=N stretch Oxime and Thiazole ring
1650-1580 N-H bend Primary amine
1320-1000 C-O stretch Ester

Experimental Protocols

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a crucial building block for the
side chains of many cephalosporin antibiotics.

Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-

(hydroxyimino)acetate
A common synthetic route involves the oximation of ethyl acetoacetate, followed by
halogenation and cyclization with thiourea.

Protocol:

» Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g.,
acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-
(hydroxyimino)acetoacetate.
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o Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to
yield a 4-halo-2-(hydroxyimino)acetoacetate.

e Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like
methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to
facilitate the cyclization reaction, which forms the desired (Z)-Ethyl 2-(2-aminothiazol-4-
yl)-2-(hydroxyimino)acetate.

Role in Cephalosporin Synthesis: Acylation of 7-ACA

This compound serves as a precursor to the side chain that is acylated to the 7-
aminocephalosporanic acid (7-ACA) nucleus.

Protocol Overview:

o Activation: The hydroxyimino group of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate is typically protected (e.g., tritylation) and the ester is hydrolyzed to
the corresponding carboxylic acid. This acid is then activated, for example, by converting it
into an acyl chloride or using a coupling agent.

e Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-
ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino
group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.

» Deprotection: Finally, any protecting groups on the side chain are removed to yield the final
cephalosporin antibiotic.

Visualized Workflows
Synthesis Pathway
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Caption: Synthetic pathway for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.

Cephalosporin Synthesis Workflow
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Side Chain Preparation

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
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» To cite this document: BenchChem. [Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-
(hydroxyimino)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119730#z-ethyl-2-2-aminothiazol-4-yl-2-
hydroxyimino-acetate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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